1-Naphthylhydrazine hydrochloride
Overview
Description
1-Naphthylhydrazine hydrochloride is an organic compound with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . It is a derivative of hydrazine and naphthalene, and it appears as a white to light gray or light orange powder or crystal . This compound is primarily used in organic synthesis and analytical chemistry.
Preparation Methods
1-Naphthylhydrazine hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-naphthylamine with hydrazine hydrate . The reaction typically occurs under acidic conditions, and the product is isolated as a hydrochloride salt. Another method involves the reduction of 1-nitronaphthalene using tin(II) chloride in hydrochloric acid . Industrial production methods often involve similar reaction conditions but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Naphthylhydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form 1-naphthylamine.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like tin(II) chloride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Naphthylhydrazine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Naphthylhydrazine hydrochloride involves its ability to form hydrazones and azo compounds through reactions with carbonyl compounds. These reactions typically occur via nucleophilic addition of the hydrazine group to the carbonyl group, followed by dehydration to form the hydrazone or azo compound . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound being targeted.
Comparison with Similar Compounds
1-Naphthylhydrazine hydrochloride can be compared with other similar compounds, such as:
2-Naphthylhydrazine hydrochloride: Similar in structure but with the hydrazine group attached to the second position of the naphthalene ring.
Phenylhydrazine hydrochloride: Contains a phenyl group instead of a naphthyl group.
4-Methoxyphenylhydrazine hydrochloride: Contains a methoxy-substituted phenyl group.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and analytical chemistry. Its naphthyl group provides distinct electronic and steric properties compared to other hydrazine derivatives.
Properties
IUPAC Name |
naphthalen-1-ylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,12H,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSYOCJFZSKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883816 | |
Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-56-3 | |
Record name | 1-Naphthylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2243-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthylhydrazine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, 1-naphthalenyl-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (naphthalen-1-yl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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